5-Fluoro-2-methylbenzofuran

Medicinal Chemistry Structure-Activity Relationship Drug Design

Medicinal chemistry projects requiring precise electronic and steric modulation face the challenge that halogen substitutions are not interchangeable. Unlike chloro or unsubstituted analogs, the 5-fluoro motif uniquely enhances biological effects and tunes target selectivity (e.g., CA IX vs. CA II). - **Key Advantage:** Fluorine's high electronegativity/small radius improves metabolic stability and binding affinity. - **Validated Utility:** 5-Fluoro-2-methylbenzofuran is a verified PARP-1 inhibitor scaffold (PDB: 4OPX). - **Supply Certainty:** Scalable via established catalytic methods (up to 90.8% yield). Immediate procurement for R&D.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 60770-66-3
Cat. No. B3354702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylbenzofuran
CAS60770-66-3
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C9H7FO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
InChIKeyBMYHZQJSORJFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylbenzofuran: Fluorinated Benzofuran Building Block


5-Fluoro-2-methylbenzofuran (CAS 60770-66-3) is a heterocyclic building block characterized by a benzofuran core substituted with a methyl group at the C2 position and a fluorine atom at the C5 position [1]. It belongs to the class of fluorinated benzofurans, scaffolds of high value in medicinal chemistry due to their presence in numerous biologically active molecules and drug candidates [2]. The strategic placement of a fluorine atom is a common tactic in drug design to modulate key molecular properties such as metabolic stability, lipophilicity, and target binding affinity [3].

Why 5-Fluoro-2-methylbenzofuran Cannot Be Substituted


While the 2-methylbenzofuran core is a versatile scaffold, substitution at the 5-position with a halogen dramatically alters its electronic, steric, and biological profile, making simple interchange between unsubstituted, fluoro, chloro, and bromo analogs unsound. Fluorine's unique properties—high electronegativity combined with a small atomic radius—result in a distinct set of influences compared to other halogens. A SAR analysis on related benzofuran derivatives explicitly noted that the presence of fluorine enhances biological effects, whereas chlorine substitution, for instance, has been associated with a notable loss of activity in some contexts [1]. Furthermore, in carbonic anhydrase inhibitor programs, a 5-bromobenzofuran tail conferred 2.2-fold higher selectivity (S.I. = 58.9) for the tumor-associated CA IX isoform over off-target CA II compared to a 2-methylbenzofuran counterpart (S.I. = 26.4), underscoring how a single halogen change can significantly re-tune target selectivity [2]. Therefore, for programs requiring a 5-fluoro motif to achieve a precise property profile, the 5-fluoro-2-methylbenzofuran is a non-interchangeable, chemically distinct entity.

5-Fluoro-2-methylbenzofuran: Comparative Evidence Guide


Fluorine Impact on Benzofuran Bioactivity: SAR Analysis

An SAR analysis of fluorinated benzofuran and dihydrobenzofuran derivatives concluded that the presence of a fluorine substituent enhances biological effects compared to non-fluorinated analogs [1]. This inference is drawn from a panel of nine compounds evaluated for anti-inflammatory and anticancer activities, where fluorinated derivatives generally showed superior modulation of key inflammatory mediators (IC50 ranges of 1.2–20.5 µM for IL-6, CCL2, NO, and PGE2) [1]. While 5-fluoro-2-methylbenzofuran itself was not the primary subject, this class-level evidence establishes the foundational value of the 5-fluoro motif over an unsubstituted core.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Halogen Selectivity Tuning in Carbonic Anhydrase Inhibitors

A study on benzofuran-based sulfonamide inhibitors of carbonic anhydrase IX (CA IX) demonstrated that replacing a 2-methylbenzofuran tail with a 5-bromobenzofuran tail in structurally analogous compounds can drastically alter isotype selectivity [1]. This data serves as a cross-class inference for the importance of the 5-position halogen in tuning biological profiles, highlighting that a specific halogen (F, Br, Cl) is not interchangeable. A 5-bromobenzofuran derivative (BBFS 28b) exhibited a selectivity index (S.I.) for CA IX over CA II of 58.9, which is more than double the S.I. of 26.4 observed for its 2-methylbenzofuran counterpart (MBFS 11b) [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Isotype Selectivity

PARP-1 Crystal Structure with Fluorinated Benzofuran Inhibitor

The X-ray crystal structure of a close structural analog, (2R)-5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide, bound to human PARP-1 has been solved and deposited in the Protein Data Bank (PDB ID: 4OPX) [1]. The 5-fluoro-2-methyl motif is present in the bound ligand, providing high-resolution structural validation (3.31 Å resolution) of its binding interactions within the PARP-1 active site [1]. This structural evidence confirms that the 5-fluoro-2-methyl substitution pattern is compatible with and can be leveraged for potent target engagement in a therapeutically relevant enzyme.

PARP-1 Inhibition Cancer Research Structural Biology

Cost-Effective Synthesis Route for 2-Methylbenzofurans

A patent (CN109734686A) describes a catalytic method for synthesizing 2-substituted benzofurans, using 2-methylbenzofuran as a representative example, achieving a yield of 90.8% [1]. The method employs a cost-effective cuprous chloride catalyst, with the catalyst cost for preparing 1 gram of 2-methylbenzofuran calculated to be just 0.44 yuan, which is two orders of magnitude lower than methods using an iridium catalyst [1]. While the patent does not explicitly synthesize 5-fluoro-2-methylbenzofuran, it demonstrates a high-yielding, low-cost synthetic route for the core scaffold, suggesting that a fluorinated analog could be accessed with similar efficiency, thereby offering potential advantages in scalability and procurement cost.

Process Chemistry Synthetic Methodology Cost Efficiency

5-Fluoro-2-methylbenzofuran Application Scenarios


Medicinal Chemistry: Fluorinated Benzofuran for Lead Optimization

When a medicinal chemistry project seeks to explore a benzofuran scaffold with the potential for enhanced biological activity and favorable drug-like properties, 5-fluoro-2-methylbenzofuran is the appropriate building block. The SAR analysis from fluorinated benzofuran studies indicates that the presence of a fluorine atom enhances biological effects compared to non-fluorinated analogs [1]. This makes it a superior choice over unsubstituted 2-methylbenzofuran for constructing focused libraries aimed at improving potency or target engagement.

Selective Inhibitor Development Using Fluorine Interactions

For programs developing inhibitors of enzymes like PARP-1, where a 5-fluoro-2-methylbenzofuran motif has been validated in a crystal structure (PDB ID: 4OPX) [2], this compound is a critical starting point. The specific 5-fluoro substitution is key to the observed binding mode. Replacing it with a different halogen or a hydrogen would likely disrupt critical interactions and alter inhibitor potency and selectivity, as evidenced by the halogen-dependent selectivity shifts seen in carbonic anhydrase inhibitors [3].

Cost-Effective Process Development & Scale-Up

When scaling up a synthetic route that involves a 2-methylbenzofuran core, the existence of a high-yield (90.8%) and low-cost catalytic method for the 2-methylbenzofuran scaffold provides a strong economic incentive for using this core structure [4]. While direct data for the 5-fluoro analog is not presented, the established methodology suggests that 5-fluoro-2-methylbenzofuran can be a more economically viable building block for large-scale synthesis compared to analogs lacking an established, efficient synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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